molecular formula C7H7BF2O3 B1457885 (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid CAS No. 1315281-32-3

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

Cat. No. B1457885
CAS RN: 1315281-32-3
M. Wt: 187.94 g/mol
InChI Key: DISWKAIUDZCVHF-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, which uses organoboron reagents .


Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a hydroxymethyl group, and a boronic acid group . The molecular weight is 187.94 .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. The most notable one is the Suzuki–Miyaura coupling, which is a carbon–carbon bond forming reaction . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Mechanism of Action

Target of Action

The primary target of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, contributing to advancements in organic synthesis .

Action Environment

The action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the reaction conditions, including temperature and the presence of other reagents, can also affect the efficacy and stability of the compound .

Future Directions

The future directions of research involving boronic acids and their derivatives are likely to involve further exploration of their reactivity and applications in organic synthesis. This includes the development of new borane reagents and the investigation of new reaction conditions and catalysts .

properties

IUPAC Name

[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISWKAIUDZCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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